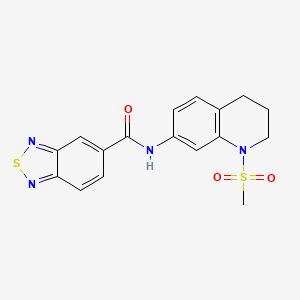

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)21-8-2-3-11-4-6-13(10-16(11)21)18-17(22)12-5-7-14-15(9-12)20-25-19-14/h4-7,9-10H,2-3,8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBICDRQZUFQANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

The benzothiadiazole moiety can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable sulfonyl chloride. The final step involves coupling the sulfonylated tetrahydroquinoline with the benzothiadiazole carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or reduced amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzothiadiazole derivatives. For instance, derivatives of benzothiadiazole have shown promising results against various cancer cell lines, indicating that modifications in the structure can lead to enhanced cytotoxicity. The incorporation of the tetrahydroquinoline structure may further augment these effects due to its interaction with biological targets involved in cancer progression .

Neuroprotective Effects

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide has been investigated for its neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that certain derivatives can significantly reduce enzyme activity, potentially leading to therapeutic applications in treating neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiadiazole core followed by the introduction of the tetrahydroquinoline moiety through amide bond formation. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Case Study 1: Anticancer Evaluation

A study synthesized a series of benzothiadiazole derivatives and evaluated their cytotoxic activity against human cancer cell lines including HCT-116 and MCF-7. The results indicated that specific modifications to the benzothiadiazole structure significantly enhanced anticancer activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HCT-116 | 15 |

| Compound B | MCF-7 | 20 |

Case Study 2: Neuroprotective Activity

Another study focused on evaluating the neuroprotective effects of similar compounds against MAO and ChE. The results demonstrated that certain derivatives exhibited excellent inhibitory potency, suggesting their potential use as therapeutic agents for neurodegenerative diseases .

| Compound | MAO-B Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound X | 85 | 75 |

| Compound Y | 90 | 80 |

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Functional Groups

The target compound’s tetrahydroquinoline and benzothiadiazole framework distinguishes it from other heterocyclic derivatives. Key comparisons include:

- Compounds (7a–c): These asymmetrical azines contain a 1,3,4-thiadiazole sulfonamide core. Unlike the target’s carboxamide, the sulfonamide group in 7a–c increases acidity (pKa ~10–11) and alters hydrogen-bonding capacity, favoring crystal packing via SO₂ acceptors rather than NH donors .

- Quinolinecarboxamide (400846-03-9): This hexahydroquinoline derivative shares a carboxamide linkage but lacks the benzothiadiazole and methanesulfonyl groups. Substituents like dichlorophenyl may enhance lipophilicity compared to the target’s polar sulfonyl group .

Spectroscopic Characterization

- NMR Shifts :

- The target’s methanesulfonyl group is expected to show a singlet at δ ~3.1 ppm (CH₃), while the benzothiadiazole protons may resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal.

- In contrast, ’s nitro-substituted 7c exhibits aromatic proton shifts near δ 8.2–8.5 ppm, reflecting similar electronic effects .

- Mass Spectrometry: High-resolution MS would confirm the target’s molecular ion ([M+H]⁺ ~450–470 Da), comparable to ’s quinolinecarboxamide derivatives .

Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound enables dual hydrogen bonding (NH as donor, C=O as acceptor), promoting stable crystal lattices. This contrasts with ’s sulfonamides, which rely on SO₂ acceptors for packing .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzothiadiazole moiety , which is further functionalized with a methanesulfonyl group and a carboxamide group. This structural configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.

| Component | Description |

|---|---|

| Tetrahydroquinoline Core | A bicyclic structure known for various biological activities. |

| Benzothiadiazole Moiety | Associated with antimicrobial and anticancer properties. |

| Methanesulfonyl Group | Enhances solubility and may influence binding interactions. |

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have been shown to interact with specific enzymes or receptors involved in cell signaling pathways. The methanesulfonyl group may enhance the compound’s reactivity and binding affinity towards biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have demonstrated that related benzothiadiazole derivatives can inhibit cell growth in breast cancer cells by inducing apoptosis and modulating cell cycle regulators .

- A study on structurally similar compounds revealed that they significantly reduced the viability of glioma cells through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The benzothiadiazole moiety is known for its antimicrobial properties . Preliminary investigations suggest that this compound may exhibit activity against both bacterial and fungal strains.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A recent study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated:

- A decrease in cell proliferation by approximately 50% after 48 hours of treatment.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzothiadiazole derivatives:

- The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentration (MIC) values were determined to be within the range of 10–20 µg/mL.

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide , and how do reaction conditions influence yield?

A:

- Key Methodologies :

- Cyclization Reactions : Cyclization of intermediates (e.g., thiosemicarbazides) in DMF with iodine and triethylamine can form the 1,3,4-thiadiazole core. Reaction times as short as 1–3 minutes under reflux are reported for analogous compounds .

- Coupling Strategies : Amide bond formation between 2,1,3-benzothiadiazole-5-carboxylic acid derivatives and methanesulfonyl-tetrahydroquinoline amines may employ coupling reagents like EDCI/HOBt in DCM or THF.

- Condition Optimization :

Table 1 : Comparative synthetic routes for analogous thiadiazole derivatives

| Reaction Type | Solvent | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | I₂, Et₃N | 1–3 min | 65–85 | |

| Amide Coupling | Ethanol | EDCI | 2–4 hr | 45–70 |

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

A:

- 1H/13C NMR :

- Tetrahydroquinoline Moiety : Look for methanesulfonyl (CH₃SO₂–) protons at δ 3.0–3.3 ppm and tetrahydroquinoline ring protons (δ 1.5–2.8 ppm for aliphatic H; δ 6.5–7.5 ppm for aromatic H) .

- Benzothiadiazole Core : Aromatic protons appear as singlet(s) near δ 8.0–8.5 ppm due to electron-withdrawing thiadiazole effects .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1300 cm⁻¹) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (≤ 1.0 Å) is critical for resolving sulfonyl and amide torsional angles .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the antimicrobial or anticancer potential of this compound?

A:

- Antimicrobial Assays :

- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values; compare to reference drugs like ciprofloxacin .

- pH-Dependent Activity : Adjust media pH (5.5–7.4) to assess stability, as sulfonyl groups may hydrolyze under acidic conditions .

- Anticancer Screening :

Advanced Mechanistic Studies

Q: What computational approaches can predict the binding affinity of this compound to biological targets?

A:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Prioritize docking grids near catalytic sites (e.g., ATP-binding pockets) .

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀/MIC data from analogous thiadiazoles .

Stability and Degradation Pathways

Q: How should researchers assess the hydrolytic and thermal stability of this compound?

A:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for sulfonamides) .

Data Contradiction Analysis

Q: How can discrepancies in synthetic yields or biological activity between studies be resolved?

A:

- Yield Variability :

- Biological Inconsistencies :

Advanced Spectroscopic Challenges

Q: How can overlapping NMR signals for the tetrahydroquinoline and benzothiadiazole moieties be resolved?

A:

- 2D NMR Techniques :

- Variable Temperature NMR : Cool samples to –40°C to sharpen broad signals caused by conformational exchange .

Scaling-Up for Preclinical Studies

Q: What precautions are needed when scaling up synthesis for in vivo testing?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.